molecular formula C14H11N3O B14111747 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

Katalognummer: B14111747
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: CEWLTJQGIPIEPF-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole is a heterocyclic compound that features both benzoxazole and hydrazone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole typically involves the condensation of 2-hydrazinyl-1,3-benzoxazole with benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, while the hydrazone moiety can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using bromine in acetic acid.

Major Products

    Oxidation: Formation of benzoxazole derivatives with oxidized hydrazone groups.

    Reduction: Formation of benzoxazole derivatives with reduced hydrazone groups.

    Substitution: Formation of halogenated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and hydrazone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+

InChI-Schlüssel

CEWLTJQGIPIEPF-XNTDXEJSSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2

Kanonische SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.